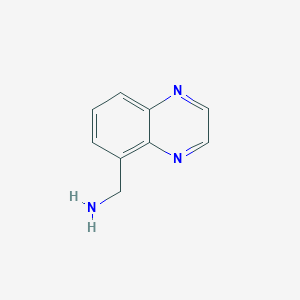

Quinoxalin-5-ylmethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

quinoxalin-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-5H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQDMSPYHFEESM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CC=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30669240 | |

| Record name | 1-(Quinoxalin-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933694-47-4 | |

| Record name | 1-(Quinoxalin-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of Quinoxalin-5-ylmethanamine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoxaline core, a heterocyclic system formed by the fusion of a benzene and a pyrazine ring, has long been recognized as a "privileged scaffold" in the field of medicinal chemistry.[1] Its inherent structural features allow it to interact with a multitude of biological targets, making quinoxaline derivatives a fertile ground for the discovery of novel therapeutic agents.[1][2] These compounds have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The versatility of the quinoxaline ring system lies in its amenability to chemical modification at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize drug-like characteristics. This guide focuses on a specific, yet highly valuable, building block within this class: Quinoxalin-5-ylmethanamine. We will delve into its fundamental chemical properties, synthesis, and its strategic application in the rational design of next-generation therapeutics.

Core Compound Profile: Quinoxalin-5-ylmethanamine

Chemical Identity and Structure

Quinoxalin-5-ylmethanamine is a key intermediate for the synthesis of a wide array of biologically active molecules.[5] Its fundamental properties are summarized below:

| Property | Value | Source |

| CAS Number | 933694-47-4 | [5][6] |

| Molecular Formula | C₉H₉N₃ | [5][6] |

| Molecular Weight | 159.19 g/mol | [6] |

| SMILES | C1=CC(=C2C(=C1)N=CC=N2)CN | [6] |

The chemical structure, depicted below, features a primary amine attached to the quinoxaline core via a methylene linker at the 5-position. This seemingly simple structural motif is of profound importance in medicinal chemistry. The primary amine serves as a crucial handle for further chemical elaboration, allowing for the introduction of diverse functionalities through well-established synthetic methodologies. This strategic placement of a reactive group on the quinoxaline scaffold provides a gateway to a vast chemical space for drug discovery programs.

Caption: Chemical structure of Quinoxalin-5-ylmethanamine.

Synthetic Strategies and Methodologies

The synthesis of the quinoxaline scaffold is a well-established area of organic chemistry, with the most common approach being the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] This robust reaction provides a reliable route to the core heterocyclic system. For the synthesis of specifically substituted derivatives like Quinoxalin-5-ylmethanamine, a multi-step approach is typically required, starting from appropriately functionalized precursors.

Generalized Synthetic Workflow

A plausible synthetic route to Quinoxalin-5-ylmethanamine would involve the initial formation of a quinoxaline ring bearing a precursor functional group at the 5-position, which can then be converted to the desired aminomethyl group.

Caption: A generalized workflow for the synthesis of Quinoxalin-5-ylmethanamine.

Illustrative Experimental Protocol: Synthesis of a Quinoxaline Core

The following protocol outlines a general method for the synthesis of a quinoxaline derivative via the condensation of an o-phenylenediamine and a 1,2-dicarbonyl compound, a foundational step in accessing compounds like Quinoxalin-5-ylmethanamine.

Materials:

-

o-Phenylenediamine derivative (1.0 eq)

-

1,2-Dicarbonyl compound (e.g., benzil) (1.0 eq)

-

Ethanol or acetic acid

-

Acid catalyst (optional, e.g., a few drops of acetic acid)

Procedure:

-

In a round-bottom flask, dissolve the o-phenylenediamine derivative in a suitable solvent (e.g., ethanol).

-

Add the 1,2-dicarbonyl compound to the solution.

-

If desired, add a catalytic amount of an acid catalyst to facilitate the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired quinoxaline derivative.

Characterization: The structure and purity of the synthesized quinoxaline derivative should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the positions of substituents.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Applications in Drug Discovery and Medicinal Chemistry

Quinoxalin-5-ylmethanamine serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[5] The primary amine functionality allows for its incorporation into larger molecular frameworks, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

Role as a Pharmacophore

The quinoxaline moiety itself can act as a key pharmacophore, interacting with biological targets such as enzymes and receptors. By modifying the substituents on the quinoxaline ring, researchers can modulate the binding affinity and selectivity of these compounds. The aminomethyl group at the 5-position provides a crucial vector for introducing additional functionalities that can engage with specific pockets or residues within the target protein.

Therapeutic Areas of Interest

Quinoxaline derivatives have shown promise in a wide range of therapeutic areas, including:

-

Oncology: As inhibitors of protein kinases and other signaling pathways involved in cancer cell proliferation and survival.[1]

-

Infectious Diseases: As antimicrobial agents with activity against bacteria, fungi, and viruses.[3]

-

Inflammatory Diseases: As modulators of inflammatory pathways.[3]

-

Neurological Disorders: Exhibiting a range of activities including antidepressant and analgesic effects.[3]

The strategic use of Quinoxalin-5-ylmethanamine in the synthesis of novel compounds targeting these diseases is an active area of research.

Analytical and Quality Control Considerations

Ensuring the purity and identity of Quinoxalin-5-ylmethanamine and its derivatives is paramount in a research and development setting. A variety of analytical techniques can be employed for this purpose.

| Analytical Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of the compound in various matrices. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification, particularly for volatile derivatives. |

| UV-Vis Spectrophotometry | A rapid method for concentration determination, though with lower specificity. |

A comprehensive guide to the validation of analytical methods for quinoxaline analysis provides further details on the performance of these techniques.[7]

Conclusion and Future Perspectives

Quinoxalin-5-ylmethanamine represents a valuable and strategically important building block in the arsenal of the medicinal chemist. Its inherent chemical properties, coupled with the well-established biological significance of the quinoxaline scaffold, make it a key starting material for the design and synthesis of novel therapeutic agents. The continued exploration of the chemical space accessible from this versatile intermediate is expected to yield new drug candidates with improved efficacy and safety profiles across a range of diseases. As our understanding of the molecular basis of disease deepens, the rational design of quinoxaline derivatives, facilitated by building blocks like Quinoxalin-5-ylmethanamine, will undoubtedly play a crucial role in the future of drug discovery.

References

-

Achmem. Quinoxalin-5-ylmethanamine.

-

MySkinRecipes. Quinoxalin-5-ylmethanamine.

-

MDPI. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides.

-

BenchChem. Quinoxaline Derivatives: A Versatile Scaffold in Modern Medicinal Chemistry.

-

Organic Chemistry Frontiers (RSC Publishing). Recent advances in the synthesis and reactivity of quinoxaline.

-

TSI Journals. GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES.

-

Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.

-

PubChem. 5-Aminoquinoxaline.

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14–56.

-

PMC - NIH. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives.

-

ResearchGate. Synthesis of some new quinoxaline derivatives.

-

EvitaChem. Buy Quinoxalin-6-ylmethanamine dihydrochloride (EVT-13715813).

- Farghaly, T. A., Alqurashi, R. M., Masaret, G. S., & Abdulwahab, H. G. (2024). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-reviews in medicinal chemistry, 24(9), 920–982.

-

Open Research@CSIR-NIScPR. An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation.

-

Sigma-Aldrich. 5-Methylquinoxaline 98 13708-12-8.

-

ResearchGate. Recent Advances in the Synthesis and Reactivity of Quinoxaline.

-

ResearchGate. Synthesis of quinoxalines 5 (yields of isolated products are given).

-

Wikipedia. Quinoxaline.

-

Dalton Transactions - -ORCA - Cardiff University.

-

Chemenu. Quinoxalines.

-

BenchChem. A Comparative Guide to the Validation of Analytical Methods for Quinoxaline Analysis.

-

Taylor & Francis. Quinoxaline – Knowledge and References.

-

Oriental Journal of Chemistry. Synthesis of Naphthalene Based Quinoxaline Derivatives using Surfactant and their Biological Applications as Drug.

-

NIH. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors.

-

Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods.

-

Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities.

-

Indian Academy of Sciences. Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT- IR, FT-Raman, UV-Vis, NMR).

-

MDPI. Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach.

-

ACG Publications. A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.

-

Bentham Science. Chemistry, Biological Properties and SAR Analysis of Quinoxalinones.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoxalin-5-ylmethanamine [myskinrecipes.com]

- 6. achmem.com [achmem.com]

- 7. benchchem.com [benchchem.com]

Elucidating the Mechanism of Action for Quinoxalin-5-ylmethanamine: A Strategic Guide for Novel Drug Discovery

Introduction: The Promise and Challenge of a Novel Quinoxaline Derivative

The quinoxaline scaffold is a cornerstone in medicinal chemistry, representing a privileged heterocyclic structure found in numerous compounds with a wide array of biological activities. These activities span from anticancer and antiviral to anti-inflammatory and antibacterial, making quinoxaline derivatives a fertile ground for the development of new therapeutic agents.[1][2][][4][5][6] Quinoxalin-5-ylmethanamine emerges from this rich chemical landscape as a molecule of significant interest. While its precise biological role and mechanism of action (MoA) are yet to be fully characterized, its structural features suggest a potential for interaction with various biological targets.

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically unravel the mechanism of action of a novel compound such as Quinoxalin-5-ylmethanamine. Moving beyond a rigid template, we present an integrated, multi-phase strategy that combines computational, genetic, proteomic, and biophysical approaches. This workflow is designed not merely to identify a single target, but to build a robust, validated model of the compound's biological function, from initial phenotypic effect to the intricate details of its molecular interactions.

Phase 1: Foundational Insights through Phenotypic Screening and Hypothesis Generation

The journey to uncover a compound's MoA begins with an unbiased observation of its effects in a relevant biological context. Phenotypic screening, which assesses the compound's impact on cellular or organismal behavior, provides the crucial first clues and helps to formulate an initial, testable hypothesis.[4][7][8][9]

The Rationale for a Phenotype-First Approach

Instead of pre-supposing a target, a phenotype-first approach allows the compound's activity to guide the investigation. This is particularly valuable for novel scaffolds like Quinoxalin-5-ylmethanamine, where the target may be unknown or unconventional.[4] An initial screen across a panel of diverse cancer cell lines, for instance, can reveal patterns of sensitivity or resistance, suggesting a dependency on specific genetic backgrounds or signaling pathways.

Experimental Protocol: High-Throughput Cell Viability Screening

-

Cell Line Selection: Choose a panel of well-characterized cell lines representing different tissues or cancer subtypes (e.g., NCI-60 panel).

-

Compound Preparation: Prepare a stock solution of Quinoxalin-5-ylmethanamine in a suitable solvent (e.g., DMSO). Create a serial dilution series to test a range of concentrations (e.g., from 1 nM to 100 µM).

-

Cell Plating: Seed cells in 96-well or 384-well microplates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the serial dilutions of Quinoxalin-5-ylmethanamine. Include vehicle-only (e.g., DMSO) and positive (e.g., a known cytotoxic agent like staurosporine) controls.

-

Incubation: Incubate the plates for a defined period (e.g., 72 hours) under standard cell culture conditions.

-

Viability Assessment: Measure cell viability using a robust assay, such as a resazurin-based (e.g., CellTiter-Blue) or ATP-based (e.g., CellTiter-Glo) method, which are amenable to high-throughput formats.

-

Data Analysis: Plot the cell viability data against the compound concentration and fit a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each cell line.

From Data to Hypothesis

The resulting IC50 values across the cell line panel constitute the compound's "phenotypic fingerprint." A potent and selective activity in, for example, BRAF-mutant melanoma cell lines would generate the initial hypothesis that Quinoxalin-5-ylmethanamine may interfere with the MAPK signaling pathway.

Caption: Workflow for Phenotypic Screening and Hypothesis Generation.

Phase 2: Target Deconvolution - The Hunt for the Molecular Binding Partner

With a working hypothesis, the next critical phase is to identify the direct molecular target(s) of Quinoxalin-5-ylmethanamine. A multi-pronged approach using orthogonal methods is essential for building a high-confidence case and avoiding artifacts. This phase, often termed "target deconvolution," bridges the gap between the observed phenotype and the underlying molecular interaction.[4][7][8]

A. In Silico Prediction: A Computational Head Start

Before committing to resource-intensive wet-lab experiments, computational methods can predict potential targets, helping to prioritize subsequent efforts.[10][11][12]

-

Methodology:

-

Ligand-Based Approaches: Utilize the 2D/3D structure of Quinoxalin-5-ylmethanamine to search databases of known bioactive compounds. Algorithms can identify molecules with similar pharmacophores or structural motifs and infer potential targets based on the principle that similar molecules often bind to similar proteins.[13]

-

Structure-Based Approaches (Docking): If a high-resolution structure of a suspected target protein exists (e.g., from the hypothesis-generation phase), molecular docking simulations can predict the binding pose and estimate the binding affinity of Quinoxalin-5-ylmethanamine to the protein's active or allosteric sites.

-

Caption: In Silico Workflow for Predicting Molecular Targets.

B. Chemical Proteomics: Unbiased Target Identification in a Native Environment

Chemical proteomics offers powerful, unbiased methods to identify protein targets directly from complex biological samples like cell lysates or even live cells.[2][14][15]

This classic approach involves "fishing" for target proteins using a modified version of the compound as bait.[16][17]

Experimental Protocol:

-

Probe Synthesis: Synthesize a chemical probe by attaching an affinity tag (e.g., biotin) to Quinoxalin-5-ylmethanamine via a linker. The attachment point should be chosen carefully to minimize disruption of the compound's bioactivity.

-

Lysate Incubation: Incubate the biotinylated probe with cell lysate from a sensitive cell line. Run a parallel control incubation with an excess of the original, unmodified Quinoxalin-5-ylmethanamine to competitively block specific binding.

-

Affinity Capture: Use streptavidin-coated beads to capture the biotinylated probe along with any specifically bound proteins.

-

Elution and Digestion: Wash the beads to remove non-specific binders, then elute the bound proteins. Digest the eluted proteins into peptides using trypsin.

-

Mass Spectrometry (MS) Analysis: Identify and quantify the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Target Identification: Proteins that are significantly enriched in the probe-treated sample compared to the competition control are identified as high-confidence binding partners.

CETSA® is a powerful label-free method that identifies target engagement within intact, live cells. It is based on the principle that a protein's thermal stability increases when it is bound by a ligand.[8][18]

Experimental Protocol:

-

Cell Treatment: Treat intact cells with either the vehicle (DMSO) or Quinoxalin-5-ylmethanamine.

-

Heating: Aliquot the treated cells and heat them across a range of temperatures (e.g., 40°C to 70°C). This heating step denatures and precipitates unstable proteins.

-

Lysis and Separation: Lyse the cells and separate the soluble protein fraction (which contains the stabilized proteins) from the precipitated fraction by centrifugation.

-

Protein Quantification: Quantify the amount of each protein remaining in the soluble fraction at each temperature point using quantitative mass spectrometry (this is known as Thermal Proteome Profiling or TPP).

-

Target Identification: A target protein will show a characteristic shift in its melting curve to a higher temperature in the presence of Quinoxalin-5-ylmethanamine.

Caption: Comparison of Affinity-Based and Label-Free Proteomics.

C. Genetic Approaches: Uncovering Functional Dependencies

Genetic screens, such as genome-wide CRISPR/Cas9 knockouts, can identify genes whose loss confers resistance or sensitivity to the compound, thereby implicating them in its mechanism of action.[19][20]

Experimental Protocol:

-

Library Transduction: Introduce a pooled library of single-guide RNAs (sgRNAs), targeting every gene in the genome, into a population of Cas9-expressing cells.

-

Compound Selection: Treat the cell population with a lethal or near-lethal concentration of Quinoxalin-5-ylmethanamine for a defined period. A parallel population is grown without the compound as a control.

-

Genomic DNA Extraction: Harvest the surviving cells from both populations and extract their genomic DNA.

-

Sequencing: Amplify the sgRNA-encoding regions from the genomic DNA and identify them using next-generation sequencing.

-

Hit Identification: Genes whose sgRNAs are significantly enriched in the drug-treated population compared to the control are essential for the compound's activity. Loss of these genes (e.g., the direct target or a critical downstream effector) confers resistance.

Phase 3: Rigorous Validation of the Target and Mechanism

Identifying a list of putative targets is a major milestone, but not the final destination. This phase is dedicated to validating the direct interaction between Quinoxalin-5-ylmethanamine and its proposed target(s) and confirming that this interaction is responsible for the observed biological effect.

A. Biophysical Validation: Confirming the Direct Interaction

A suite of biophysical techniques should be employed to confirm and quantify the binding between the compound and the purified target protein.[1][21][22][23] Using orthogonal methods provides a self-validating system and builds confidence in the identified target.

| Technique | Principle | Key Output | Expert Insight |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface as the compound flows over the immobilized protein. | Binding kinetics (kon, koff), Affinity (KD) | Excellent for kinetic analysis and determining residence time, which can correlate better with in vivo efficacy than affinity alone.[22] |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event in solution. | Binding thermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry (n) | The "gold standard" for thermodynamic characterization. It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction.[23] |

| Differential Scanning Fluorimetry (DSF) | Monitors the thermal unfolding of a protein in the presence of a fluorescent dye. Ligand binding stabilizes the protein, increasing its melting temperature (Tm). | Thermal shift (ΔTm) | A rapid and cost-effective method for validating target engagement, often used as an orthogonal confirmation of hits from primary screens or CETSA.[21] |

B. Biochemical and Cellular Assays: Linking Binding to Function

The final and most crucial step is to demonstrate that the binding of Quinoxalin-5-ylmethanamine to its validated target leads to a functional consequence that explains the initial phenotype.

-

Biochemical Functional Assays:

-

If the target is an enzyme: Develop an in vitro assay to measure the enzyme's activity (e.g., a kinase assay measuring phosphorylation of a substrate). Test whether Quinoxalin-5-ylmethanamine inhibits or activates this activity and determine its potency (IC50 or EC50).[][24][25]

-

If the target is a receptor: Use a receptor-ligand binding assay to determine if the compound competes with the natural ligand.[25]

-

-

Cell-Based Mechanistic Assays:

-

Target Engagement Biomarkers: Use techniques like Western blotting to probe downstream signaling pathways. For example, if the target is a kinase in the MAPK pathway, treatment with the compound should lead to a decrease in the phosphorylation of downstream proteins like ERK.

-

Genetic Rescue/Validation: Overexpress the target protein in cells and see if it confers increased sensitivity to the compound. Conversely, knock out or knock down the target gene (using CRISPR or siRNA) and confirm that this phenocopies the effect of the compound or leads to resistance. This provides a powerful causal link between the target and the compound's activity.

-

Caption: Integrated Workflow for Target Validation and MoA Confirmation.

Conclusion: Synthesizing a Coherent Mechanistic Narrative

Elucidating the mechanism of action for a novel compound like Quinoxalin-5-ylmethanamine is a complex, iterative process that demands a multi-faceted and rigorous scientific approach. The strategy outlined in this guide—progressing from broad phenotypic observation to unbiased target deconvolution and culminating in stringent biophysical and functional validation—provides a robust framework for success. By integrating data from computational, proteomic, genetic, and biochemical experiments, researchers can build a self-validating and coherent narrative that not only identifies a target but explains how the compound's interaction with that target produces its biological effect. This foundational understanding is indispensable for advancing a promising molecule from a chemical entity to a potential therapeutic agent.

References

-

Biophysical Methods in Drug Discovery from Small Molecule to Pharmaceutical . SpringerLink. [Link]

-

Biophysical methods in early drug discovery . National Institutes of Health. [Link]

-

Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics . MDPI. [Link]

-

Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges . Taylor & Francis Online. [Link]

-

Enhance drug discovery with advanced biophysical techniques . Nuvisan. [Link]

-

Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy . MDPI. [Link]

-

Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification . National Institutes of Health. [Link]

-

Target discovery-directed pharmacological mechanism elucidation of bioactive natural products . National Institutes of Health. [Link]

-

Target Deconvolution for Phenotypic Antibodies and Small Molecules . Retrogenix. [Link]

-

Open-source chemogenomic data-driven algorithms for predicting drug–target interactions . Oxford Academic. [Link]

-

Target deconvolution techniques in modern phenotypic profiling . National Institutes of Health. [Link]

-

Different chemical proteomic approaches to identify the targets of lapatinib . Taylor & Francis Online. [Link]

-

Target Identification Services | Target ID & Validation via Proteomics . Sapient Bio. [Link]

-

Chemogenomic Approaches for Revealing Drug Target Interactions in Drug Discovery . National Institutes of Health. [Link]

-

Exploring Cutting-Edge Techniques in Protein Target Identification . PharmaFeatures. [Link]

-

How to Choose the Right Biochemical Assay for Drug Discovery . BellBrook Labs. [Link]

-

Drug Target Identification Methods After a Phenotypic Screen . Drug Hunter. [Link]

-

A pragmatic approach to hit validation following biochemical high-throughput screening . Drug Discovery World. [Link]

-

Drug target prediction using chem- and bioinformatics . ResearchGate. [Link]

-

Biochemical assays in drug discovery and development . Celtarys Research. [Link]

-

Target Identification and Validation (Small Molecules) . University College London. [Link]

-

Target Deconvolution . Creative Biolabs. [Link]

-

A novel approach for target deconvolution from phenotype-based screening using knowledge graph . National Institutes of Health. [Link]

-

A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays . BellBrook Labs. [Link]

-

Small-molecule Target and Pathway Identification . Broad Institute. [Link]

-

Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform . ACS Publications. [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery . National Institutes of Health. [Link]

-

Revealing Drug-Target Interactions with Computational Models and Algorithms . MDPI. [Link]

-

New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter . ChemRxiv. [Link]

-

Recent Advances in the Discovery of Novel Drugs on Natural Molecules . National Institutes of Health. [Link]

-

Affinity-based target identification for bioactive small molecules . RSC Publishing. [Link]

-

Machine Learning for Drug-Target Interaction Prediction . MDPI. [Link]

-

Discovery of Bioactive Compounds from Natural Organisms and Their Molecular Mechanisms against Diseases . MDPI. [Link]

-

Identification, purification and elucidation of the mode of action of (novel) antimicrobial substances . Utrecht University. [Link]

Sources

- 1. Biophysical Methods in Drug Discovery from Small Molecule to Pharmaceutical | Springer Nature Experiments [experiments.springernature.com]

- 2. mdpi.com [mdpi.com]

- 4. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sapient.bio [sapient.bio]

- 6. Chemogenomic Approaches for Revealing Drug Target Interactions in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]

- 8. drughunter.com [drughunter.com]

- 9. Target Deconvolution - Creative Biolabs [creative-biolabs.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 18. Exploring Cutting-Edge Techniques in Protein Target Identification - PharmaFeatures [pharmafeatures.com]

- 19. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. nuvisan.com [nuvisan.com]

- 24. bellbrooklabs.com [bellbrooklabs.com]

- 25. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Putative Biological Targets of Quinoxalin-5-ylmethanamine

Introduction: The Quinoxaline Scaffold as a Privileged Motif in Drug Discovery

The quinoxaline core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is prevalent in a multitude of biologically active compounds, demonstrating a remarkable versatility in engaging with a diverse array of biological targets.[3][4] The inherent electronic properties and the synthetic tractability of the quinoxaline ring have allowed for the development of numerous derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] The specific substitution pattern on the quinoxaline ring system is a critical determinant of its biological activity and target selectivity, making it a fertile ground for the design of novel therapeutic agents.[5] This guide focuses on a specific, yet under-investigated derivative, quinoxalin-5-ylmethanamine, and aims to provide a comprehensive overview of its potential biological targets based on a systematic analysis of structurally related compounds and established principles of medicinal chemistry. While direct experimental data for this particular molecule is limited, a robust, evidence-based framework for initiating its biological characterization can be constructed by examining the well-documented activities of quinoxalines bearing substituents at the 5-position.

I. Ionotropic Glutamate Receptors: A Primary Avenue of Investigation

A compelling body of evidence points towards the ionotropic glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor, as a high-priority target class for quinoxalin-5-ylmethanamine.[6][7] Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, and its receptors are pivotal in mediating synaptic plasticity, learning, and memory.[8] Dysfunction of glutamatergic signaling is implicated in a range of neurological and psychiatric disorders, making NMDA receptors attractive therapeutic targets.

A. The Glycine Co-agonist Site of the NMDA Receptor

The NMDA receptor is a heterotetrameric ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for its activation.[8] The glycine binding site, located on the GluN1 subunit, represents a key allosteric modulatory site. Antagonists of the glycine site have shown therapeutic promise as anticonvulsants and neuroprotective agents.

B. Evidence from 5-Substituted Quinoxaline-2,3-diones

Seminal work on the structure-activity relationships of 1,4-dihydroquinoxaline-2,3-diones has unequivocally demonstrated that substitution at the 5-position is a critical determinant of affinity and selectivity for the NMDA receptor glycine site.[6][7] Specifically, the introduction of a nitro group at the 5-position of 6,7-dihalo-quinoxaline-2,3-diones leads to a dramatic increase in antagonist potency.[6] This suggests that the 5-position of the quinoxaline ring is oriented towards a specific sub-pocket within the glycine binding site of the GluN1 subunit. It is hypothesized that substituents at this position can form crucial hydrogen bonding interactions with the receptor.[7]

Given that quinoxalin-5-ylmethanamine features a methanamine group at the 5-position, it is plausible that the primary amine of this substituent could act as a hydrogen bond donor, interacting with acceptor residues within the glycine binding site. This interaction could mimic the binding of the natural co-agonist, glycine, leading to competitive antagonism.

C. Proposed Signaling Pathway and Mechanism of Action

The proposed mechanism of action for quinoxalin-5-ylmethanamine at the NMDA receptor would involve competitive antagonism at the glycine co-agonist site on the GluN1 subunit. By occupying this site, the compound would prevent the binding of glycine or D-serine, thereby inhibiting the conformational changes required for channel opening, even in the presence of glutamate. This would lead to a reduction in Ca2+ influx and a dampening of excessive excitatory neurotransmission.

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. mtieat.org [mtieat.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. ajt44.altervista.org [ajt44.altervista.org]

- 6. Synthesis and structure-activity relationships of substituted 1,4-dihydroquinoxaline-2,3-diones: antagonists of N-methyl-D-aspartate (NMDA) receptor glycine sites and non-NMDA glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1. Heterocyclic substituted 5-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Quinoxaline Core: A Privileged Scaffold in Drug Discovery and a Focused Exploration of Quinoxalin-5-ylmethanamine Structure-Activity Relationships

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of quinoxaline derivatives, with a specific focus on the emerging potential of the Quinoxalin-5-ylmethanamine core. While direct and extensive SAR literature on this specific scaffold is nascent, this document synthesizes current knowledge on quinoxaline chemistry and pharmacology to extrapolate key principles and guide future research. We will delve into the synthetic rationale, key experimental protocols, and the intricate interplay of structural modifications on biological outcomes, offering a forward-looking perspective for drug development professionals.

The Quinoxaline Scaffold: A Foundation of Versatility

Quinoxalines, formed by the fusion of a benzene and a pyrazine ring, represent a class of compounds with remarkable therapeutic potential.[4] Their diverse biological activities stem from their ability to interact with a multitude of biological targets, including kinases, receptors, and enzymes.[2][5] The planarity of the bicyclic system allows for effective intercalation with DNA and interaction with the active sites of enzymes. Furthermore, the nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, contributing to ligand-receptor binding. The versatility of the quinoxaline core is further enhanced by the relative ease of its synthesis and the accessibility of multiple positions for chemical modification, making it a "privileged scaffold" in drug discovery.[4]

Quinoxaline derivatives have demonstrated a wide array of pharmacological effects, including:

-

Anticancer Activity: Inhibition of various kinases such as c-Met, ASK1, and VEGFR, as well as induction of apoptosis.[1][2][6]

-

Antimicrobial and Antiviral Properties: Activity against a range of bacterial, fungal, and viral pathogens.[3][7]

-

Anti-inflammatory Effects: Modulation of inflammatory pathways.[3]

-

Neurological Activity: Antagonism of excitatory amino acid receptors.

This broad applicability underscores the importance of understanding the nuanced structure-activity relationships that govern the potency and selectivity of quinoxaline-based compounds.

General Principles of Quinoxaline Structure-Activity Relationships

Decades of research on diverse quinoxaline analogs have established several key principles that guide the design of new therapeutic agents. The biological activity of a quinoxaline derivative is profoundly influenced by the nature, position, and stereochemistry of its substituents.

Substitutions on the Pyrazine Ring (Positions 2 and 3)

The pyrazine ring is a primary site for modification, with substituents at the C2 and C3 positions significantly impacting biological activity.

-

Symmetry and Asymmetry: Symmetrically substituted 2,3-diarylquinoxalines often exhibit potent biological activities. However, asymmetric substitution can lead to enhanced selectivity for specific targets.

-

Nature of Substituents: The introduction of aromatic or heteroaromatic rings at these positions can lead to potent anticancer and kinase inhibitory activities. The electronic properties of these substituents (electron-donating vs. electron-withdrawing) play a crucial role. For instance, in some series, electron-withdrawing groups on a phenyl ring at C2 can enhance activity.[4]

-

Functional Groups: The incorporation of hydrogen bond donors and acceptors, such as amides or ureas, at these positions can significantly enhance binding affinity to target proteins.

Substitutions on the Benzene Ring (Positions 5, 6, 7, and 8)

Modifications on the benzene portion of the quinoxaline core are critical for fine-tuning pharmacokinetic properties and modulating target interactions.

-

Lipophilicity and Solubility: The introduction of polar or non-polar groups on the benzene ring can alter the compound's solubility and ability to cross cell membranes.

-

Electronic Effects: Electron-withdrawing groups like halogens or nitro groups can influence the overall electron density of the quinoxaline system, affecting its interaction with biological targets. Conversely, electron-donating groups can also modulate activity, and the optimal electronic nature is target-dependent.[8]

-

Steric Hindrance: The size and position of substituents can create steric hindrance, which may either be detrimental or beneficial for selectivity, depending on the topology of the target's binding site.

Quinoxalin-5-ylmethanamine: A Focused SAR Exploration

While comprehensive SAR studies specifically on the quinoxalin-5-ylmethanamine core are limited in publicly available literature, we can extrapolate from the general principles of quinoxaline SAR and related scaffolds to propose a logical framework for guiding medicinal chemistry efforts. The 5-position of the quinoxaline ring offers a vector for substitution that projects into a distinct chemical space compared to the more commonly explored 2, 3, 6, and 7-positions. The introduction of a methanamine group at this position provides a versatile handle for a variety of chemical modifications.

The Role of the Methanamine Moiety

The primary amine of the methanamine group is a key interaction point, capable of forming hydrogen bonds and salt bridges with biological targets. The SAR exploration around this moiety would logically involve:

-

N-Alkylation and N-Arylation: Introducing alkyl or aryl substituents on the nitrogen atom can modulate basicity, lipophilicity, and steric bulk. This can be explored to probe for specific pockets in a target's active site.

-

Amide and Sulfonamide Formation: Acylation or sulfonylation of the amine would neutralize its basicity and introduce different hydrogen bonding patterns and steric profiles. This is a common strategy to enhance binding affinity and cell permeability.

-

Incorporation into Heterocycles: The amine can serve as a point of attachment for various heterocyclic rings, expanding the chemical space and introducing new potential interactions.

Influence of Substituents on the Quinoxaline Ring

In concert with modifications of the 5-methanamine group, substitutions on the quinoxaline ring itself will be crucial for optimizing activity.

-

Positions 2 and 3: Introduction of small alkyl or aryl groups at these positions could provide additional hydrophobic or aromatic interactions.

-

Positions 6, 7, and 8: Halogenation or the introduction of other small electron-withdrawing or -donating groups on the benzene ring can fine-tune the electronic properties of the entire molecule and impact its binding affinity and pharmacokinetic profile.

Hypothetical SAR Summary for Quinoxalin-5-ylmethanamine Analogs

Based on the analysis of related quinoxaline structures, we can propose a hypothetical SAR map for the quinoxalin-5-ylmethanamine core.

| Position of Modification | Structural Change | Predicted Impact on Activity | Rationale |

| 5-Methanamine (Nitrogen) | N-Alkylation (small alkyl chains) | Potentially increase potency/selectivity | Probing for hydrophobic pockets. |

| N-Arylation | May increase potency through π-stacking | Introduction of aromatic interactions. | |

| Amide/Sulfonamide formation | Can enhance binding and cell permeability | Neutralizes basicity, introduces H-bond acceptors/donors. | |

| Quinoxaline Ring (C2/C3) | Small alkyl/aryl groups | Potential for additional hydrophobic/aromatic interactions | Fine-tuning of binding interactions. |

| Quinoxaline Ring (C6/C7/C8) | Halogens, Methoxy, Nitro | Modulate electronic properties and pharmacokinetics | Optimization of ADME properties and target binding. |

Experimental Protocols

The successful exploration of the SAR of quinoxalin-5-ylmethanamine derivatives relies on robust and efficient synthetic methodologies.

General Synthesis of the Quinoxaline Core

The most common and versatile method for synthesizing the quinoxaline ring is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[9]

Protocol: Synthesis of a 2,3-Disubstituted Quinoxaline

-

Dissolution: Dissolve the substituted o-phenylenediamine (1.0 eq) and the 1,2-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Catalysis (Optional): For less reactive substrates, a catalytic amount of an acid (e.g., acetic acid, p-toluenesulfonic acid) can be added.

-

Reaction: Heat the reaction mixture to reflux for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Synthesis of Quinoxalin-5-ylmethanamine

A plausible synthetic route to the target scaffold could involve the following steps, starting from a commercially available or readily synthesized 5-methylquinoxaline.

Protocol: Synthesis of Quinoxalin-5-ylmethanamine

-

Halogenation: Treat 5-methylquinoxaline with a halogenating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in a solvent like carbon tetrachloride to yield 5-(bromomethyl)quinoxaline.

-

Amination: React the resulting 5-(bromomethyl)quinoxaline with an amine source. For the primary amine, a protected amine equivalent like potassium phthalimide followed by deprotection with hydrazine is a standard method to avoid over-alkylation. Alternatively, direct amination with ammonia can be attempted under controlled conditions.

-

Purification: Purify the final product by column chromatography or recrystallization.

Data Presentation and Visualization

To facilitate the analysis of SAR, quantitative data should be organized in a clear and structured manner.

Table 1: Hypothetical Biological Data for a Series of Quinoxalin-5-ylmethanamine Analogs

| Compound | R1 (on amine) | R2 (at C2) | R3 (at C7) | Kinase X IC50 (nM) | Cell Line Y GI50 (µM) |

| 1a | H | H | H | 5,200 | >100 |

| 1b | CH3 | H | H | 2,100 | 75.2 |

| 1c | Phenyl | H | H | 850 | 22.1 |

| 1d | Acetyl | H | H | 1,500 | 45.8 |

| 1e | H | Methyl | H | 4,800 | 90.5 |

| 1f | H | H | Cl | 3,500 | 68.3 |

Diagrams:

Visual representations of workflows and pathways are essential for clarity.

Caption: A generalized workflow for the synthesis and biological evaluation of quinoxalin-5-ylmethanamine analogs.

Caption: A simplified signaling pathway illustrating the potential mechanism of action for a quinoxaline-based kinase inhibitor.

Conclusion and Future Directions

The quinoxaline scaffold continues to be a rich source of novel therapeutic agents. While the structure-activity relationships of many quinoxaline derivatives are well-established, the specific sub-class of quinoxalin-5-ylmethanamines remains a relatively unexplored area with significant potential. This guide has provided a comprehensive overview of the foundational principles of quinoxaline SAR and has extrapolated these to provide a rational basis for the design and synthesis of novel quinoxalin-5-ylmethanamine analogs.

Future research in this area should focus on:

-

Systematic Library Synthesis: The generation of a diverse library of quinoxalin-5-ylmethanamine derivatives with systematic variations at the amine and on the quinoxaline core.

-

Broad Biological Screening: Evaluation of these libraries against a wide range of biological targets, particularly kinases and other enzymes implicated in disease.

-

Computational Modeling: The use of in silico methods to guide analog design and to understand the molecular basis of activity.

By leveraging the established knowledge of quinoxaline chemistry and embracing a systematic approach to SAR, the scientific community can unlock the full therapeutic potential of the quinoxalin-5-ylmethanamine core.

References

-

Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2021). National Institutes of Health. [Link]

- Novel quinoxaline derivatives: synthesis and structural studies. (n.d.). International Journal of Research and Analytical Reviews.

-

Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. (2021). PubMed Central. [Link]

-

Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). PubMed Central. [Link]

-

Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. (2020). PubMed. [Link]

- Full article: Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. (2024). Taylor & Francis Online.

-

Overall structure-activity relationship analysis of the quinoxaline derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. (n.d.). DADUN. [Link]

-

Emerging Trends in Quinoxaline-Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. (n.d.). ResearchGate. [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]

-

Template for the selective functionalization of quinolines at C5 position. (n.d.). ResearchGate. [Link]

-

Recent advances in the transition-metal-free synthesis of quinoxalines. (2021). PubMed Central. [Link]

-

C–H Functionalization of Quinoxalines. (2024). Thieme Connect. [Link]

-

Green synthesis of quinoxaline and substituted quinoxalines. (n.d.). ResearchGate. [Link]

-

Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (2023). Springer. [Link]

-

C−H Functionalization of Quinoxalines. (n.d.). ResearchGate. [Link]

-

Structure-activity relationships of quinoxaline-based 5-HT3A and 5-HT3AB receptor-selective ligands. (2014). PubMed. [Link]

-

Overview of the structure-activity relationship (SAR) of quinoxaline... (n.d.). ResearchGate. [Link]

-

Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. (2014). PubMed Central. [Link]

-

Available synthetic routes to quinoxalines. (n.d.). ResearchGate. [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2022). PubMed Central. [Link]

-

A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones. (2020). MDPI. [Link]

-

A Survey of Synthetic Routes and Antitumor Activities for Benzo[ g]quinoxaline-5,10-diones. (2020). PubMed. [Link]

-

Green one-pot synthesis of quinoxaline derivatives using sulfo-anthranilic acid functionalized alginate-MCFe2O4 nanostructures: a novel superparamagnetic catalyst with antiproliferative potential. (2025). National Institutes of Health. [Link]

Sources

- 1. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dadun.unav.edu [dadun.unav.edu]

- 4. mdpi.com [mdpi.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Exploration of Quinoxalin-5-ylmethanamine Derivatives and Analogs

A Senior Application Scientist's Perspective on a Privileged Scaffold in Drug Discovery

Introduction: The Quinoxaline Core - A Foundation of Diverse Bioactivity

The quinoxaline scaffold, a fused bicyclic system comprising a benzene and a pyrazine ring, represents a cornerstone in medicinal chemistry.[1][2] Its inherent aromatic and electronic properties, coupled with the presence of two nitrogen atoms, render it a versatile pharmacophore capable of engaging with a multitude of biological targets.[1] This has led to the development of a vast array of quinoxaline derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibitory effects.[3][4] Several quinoxaline-containing drugs have reached the market, such as the anticancer agent erdafitinib and the antiviral medications glecaprevir and voxilaprevir, underscoring the clinical significance of this heterocyclic system.[3]

This technical guide delves into a specific, yet underexplored, facet of quinoxaline chemistry: the derivatives and analogs of Quinoxalin-5-ylmethanamine . This particular scaffold presents a unique opportunity for structural diversification through the primary amine functionality at the 5-position, allowing for the introduction of a wide range of substituents to modulate physicochemical properties and biological activity. As a senior application scientist, the following sections will provide not just a recitation of facts, but a strategic guide on how to approach the synthesis, derivatization, and biological evaluation of this promising class of compounds, grounded in scientific principles and practical laboratory considerations.

Part 1: Synthesis of the Core Scaffold - Quinoxalin-5-ylmethanamine

A robust and reproducible synthesis of the core scaffold is the bedrock of any successful derivatization and screening campaign. While a direct, one-pot synthesis of Quinoxalin-5-ylmethanamine is not prominently documented, a logical and experimentally sound approach involves a multi-step sequence starting from readily available precursors. The most common and versatile method for constructing the quinoxaline ring system is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5][6][7]

A plausible synthetic strategy for Quinoxalin-5-ylmethanamine would involve the initial synthesis of a quinoxaline precursor bearing a functional group at the 5-position that can be subsequently converted to the aminomethyl group. A highly effective route is through the reduction of a nitrile or a carboxamide.

Synthetic Pathway via Quinoxaline-5-carbonitrile

This approach leverages the relative stability and accessibility of the nitrile functional group.

Workflow for the Synthesis of Quinoxalin-5-ylmethanamine via the Nitrile Route

Caption: Synthetic workflow for Quinoxalin-5-ylmethanamine starting from 1,2-Diamino-3-cyanobenzene.

Experimental Protocol: Synthesis of Quinoxaline-5-carbonitrile

-

Reaction Setup: To a stirred solution of 1,2-diamino-3-cyanobenzene (1 equivalent) in a suitable solvent such as ethanol or methanol, add an aqueous solution of glyoxal (40 wt. %, 1.1 equivalents) dropwise at room temperature.[7]

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford pure quinoxaline-5-carbonitrile.

Experimental Protocol: Reduction of Quinoxaline-5-carbonitrile

-

Catalytic Hydrogenation: In a high-pressure vessel, dissolve quinoxaline-5-carbonitrile (1 equivalent) in a solvent like ethanol or methanol. Add a catalytic amount of Raney Nickel or Palladium on Carbon (Pd/C). Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: After the reaction, carefully filter the catalyst. The filtrate is then concentrated under reduced pressure to yield Quinoxalin-5-ylmethanamine.

Synthetic Pathway via Quinoxaline-5-carboxamide

An alternative and often complementary route involves the reduction of a primary amide.

Workflow for the Synthesis of Quinoxalin-5-ylmethanamine via the Amide Route

Caption: Synthetic workflow for Quinoxalin-5-ylmethanamine from Quinoxaline-5-carboxylic acid.

Experimental Protocol: Synthesis of Quinoxaline-5-carboxamide

-

Acid Chloride Formation: Reflux quinoxaline-5-carboxylic acid (1 equivalent) in thionyl chloride (SOCl₂) until the solid dissolves. Excess SOCl₂ is removed under reduced pressure.

-

Amination: The crude acid chloride is then carefully added to a cooled, concentrated solution of ammonium hydroxide. The resulting precipitate is filtered, washed with water, and dried to give quinoxaline-5-carboxamide.

Experimental Protocol: Reduction of Quinoxaline-5-carboxamide

-

Reaction Setup: To a suspension of lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of quinoxaline-5-carboxamide (1 equivalent) in THF dropwise.

-

Reaction and Work-up: The reaction mixture is typically refluxed for several hours. After cooling, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water. The resulting solid is filtered off, and the filtrate is dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated to give the desired amine.

Part 2: Derivatization Strategies for Quinoxalin-5-ylmethanamine

The primary amine of Quinoxalin-5-ylmethanamine is a versatile handle for a wide array of chemical transformations, enabling the generation of diverse libraries of analogs for biological screening.

N-Acylation and N-Sulfonylation

The formation of amides and sulfonamides are fundamental and highly reliable reactions in medicinal chemistry.

Experimental Protocol: General Procedure for N-Acylation

-

Reaction Setup: To a solution of Quinoxalin-5-ylmethanamine (1 equivalent) and a base such as triethylamine or diisopropylethylamine (1.5-2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, THF), add the desired acyl chloride or anhydride (1.1 equivalents) dropwise at 0 °C.

-

Reaction and Work-up: The reaction is typically stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with water, dilute acid (e.g., 1N HCl), and brine. The organic layer is dried and concentrated to yield the N-acylated product, which can be further purified by chromatography or recrystallization.[8]

Experimental Protocol: General Procedure for N-Sulfonylation

-

Reaction Setup: To a solution of Quinoxalin-5-ylmethanamine (1 equivalent) and a base like pyridine or triethylamine (1.5-2 equivalents) in a solvent such as dichloromethane, add the desired sulfonyl chloride (1.1 equivalents) at 0 °C.

-

Reaction and Work-up: The reaction is stirred at room temperature. Upon completion, the mixture is worked up similarly to the N-acylation procedure to afford the corresponding sulfonamide.[9]

Reductive Amination

Reductive amination allows for the introduction of a wide variety of alkyl and aryl substituents on the nitrogen atom.[10]

Workflow for Reductive Amination of Quinoxalin-5-ylmethanamine

Caption: General workflow for the derivatization of Quinoxalin-5-ylmethanamine via reductive amination.

Experimental Protocol: General Procedure for Reductive Amination

-

Reaction Setup: To a solution of Quinoxalin-5-ylmethanamine (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents) in a solvent like dichloroethane or methanol, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents). A catalytic amount of acetic acid may be added to facilitate imine formation.[11]

-

Reaction and Work-up: The reaction is stirred at room temperature. After completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified.

Part 3: Biological Evaluation and Structure-Activity Relationship (SAR) Exploration

While specific biological data for derivatives of Quinoxalin-5-ylmethanamine is not extensively published, we can extrapolate from the known activities of other quinoxaline derivatives to guide our screening strategy. The anticancer and antimicrobial activities are particularly promising avenues for investigation.[2][12][13]

Anticancer Activity

Quinoxaline derivatives have shown significant potential as anticancer agents, often acting as kinase inhibitors or apoptosis inducers.[2][14]

Potential Anticancer Screening Cascade

-

Initial Cytotoxicity Screening: A panel of cancer cell lines (e.g., lung, colon, breast, pancreatic) should be used to assess the general cytotoxicity of the synthesized derivatives using assays like the MTT or SRB assay.[14]

-

Mechanism of Action Studies: For active compounds, further investigation into the mechanism of action is crucial. This could involve:

-

Kinase Inhibition Assays: Screening against a panel of relevant kinases (e.g., VEGFR, EGFR, IKKβ).[2][15]

-

Cell Cycle Analysis: Using flow cytometry to determine if the compounds induce cell cycle arrest at specific phases.[2]

-

Apoptosis Assays: Detecting markers of apoptosis such as caspase activation or PARP cleavage.[2]

-

Hypothetical Structure-Activity Relationships for Anticancer Activity

Based on general trends in quinoxaline chemistry, the following SAR hypotheses can be proposed for initial exploration:

| R-group on the Amine | Predicted Impact on Anticancer Activity | Rationale |

| Small alkyl groups | May provide a baseline activity. | Can probe the size limitations of the binding pocket. |

| Aromatic rings (unsubstituted) | Potential for π-stacking interactions. | Could enhance binding affinity to target proteins. |

| Substituted aromatic rings (e.g., with halogens, methoxy groups) | Can modulate electronic properties and metabolic stability. | Electron-withdrawing or donating groups can fine-tune binding interactions.[1] |

| Heterocyclic rings | May introduce additional hydrogen bonding opportunities. | Can improve solubility and target engagement. |

Antimicrobial Activity

Quinoxalines are also well-established as antimicrobial agents.[12][13][16]

Antimicrobial Screening Protocol

-

Minimum Inhibitory Concentration (MIC) Determination: The synthesized compounds should be tested against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria using broth microdilution methods.[16]

-

Minimum Bactericidal Concentration (MBC) Determination: For compounds showing good MIC values, the MBC can be determined to assess whether they are bacteriostatic or bactericidal.

-

Mechanism of Action Studies: For promising hits, studies can be conducted to elucidate the mechanism of antibacterial action, such as investigating effects on cell membrane integrity or DNA gyrase inhibition.[16]

Hypothetical Structure-Activity Relationships for Antimicrobial Activity

| R-group on the Amine | Predicted Impact on Antimicrobial Activity | Rationale |

| Lipophilic alkyl chains | May enhance membrane permeability. | Important for reaching intracellular targets in bacteria. |

| Cationic groups | Could interact with negatively charged bacterial cell membranes. | A common feature of many antimicrobial agents. |

| Fluorinated aromatic rings | Often enhances metabolic stability and binding affinity. | A common strategy in medicinal chemistry to improve drug-like properties. |

Conclusion and Future Directions

The Quinoxalin-5-ylmethanamine scaffold represents a promising starting point for the development of novel therapeutic agents. Its straightforward, albeit multi-step, synthesis and the versatility of its primary amine functionality allow for the creation of large and diverse chemical libraries. While the biological activity of this specific subclass of quinoxalines is yet to be fully elucidated, the rich history of the broader quinoxaline family in drug discovery provides a strong rationale for its exploration.

Future work should focus on the systematic synthesis and screening of derivatives of Quinoxalin-5-ylmethanamine against a variety of biological targets, with a particular emphasis on cancer and infectious diseases. Detailed structure-activity relationship studies will be crucial in identifying key structural features that govern potency and selectivity. The insights gained from such investigations will undoubtedly contribute to the ongoing legacy of the quinoxaline scaffold as a privileged structure in medicinal chemistry.

References

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

- Shahin, G. H., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2841.

- Zayed, M. F., et al. (2021). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 11(48), 30193-30204.

- Sagar, S., et al. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. European Journal of Medicinal Chemistry, 222, 113579.

- Radhakrishnan, P., et al. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. European Journal of Medicinal Chemistry, 222, 113579.

- Al-Tel, T. H., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 26(16), 4946.

- Taiwo, F. O., et al. (2021). Synthesis of Some Quinoxaline Sulfonamides as a Potential Antibacterial Agent.

- El-Sayed, M. A. A., et al. (2025). Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. Chemistry & Biodiversity, e202501173.

- Chaudhary, P., et al. (2012).

- Zhou, Z., et al. (2023). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC Medicinal Chemistry, 14(5), 934-946.

- El-Gazzar, A. R. B. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4156.

- Wan, J.-P., & Wei, L. (2015). Quinoxaline synthesis by domino reactions. Tetrahedron, 71(48), 8979-9000.

- Ma, D., et al. (2015). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 5(118), 97239-97256.

- Patel, B. G., & Parmar, K. A. (2018). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. International Journal of Research and Analytical Reviews, 5(3), 306-311.

- Hansen, T. V. (2021). A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. SynOpen, 5(01), 43-48.

- Nakkirala, V., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.

- Ghorbani-Vaghei, R., & Malaeki, A. (2013). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemistry, 2013, 1-5.

- Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.

- Fathi, N., & Sardarian, A. R. (2016). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Heterocyclic Chemistry, 53(5), 1564-1570.

- Al-Suwaidan, I. A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 23(19), 2235-2256.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Hansen, T. V. (2021). A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. SynOpen, 5(01), 43-48.

- Fathi, N., & Sardarian, A. R. (2016). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Heterocyclic Chemistry, 53(5), 1564-1570.

- Patel, B. G., & Parmar, K. A. (2018). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. International Journal of Research and Analytical Reviews, 5(3), 306-311.

- Cristalli, G., et al. (2001). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, -1(3), 495-498.

- Hansen, T. V. (2021). A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. SynOpen, 5(01), 43-48.

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

- Nakkirala, V., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.

- Li, J., et al. (2014). Design, synthesis and properties investigation of Nα-acylation lysine based derivatives. RSC Advances, 4(91), 49835-49841.

- Ghorab, M. M., et al. (2021). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Molecules, 26(18), 5663.

- de la Mora-Láinez, L. I., et al. (2024). Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. Antibiotics, 13(10), 861.

- Li, W., et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(21), 7401.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. thieme-connect.com [thieme-connect.com]

- 8. Design, synthesis and properties investigation of Nα-acylation lysine based derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. [PDF] Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides | Semantic Scholar [semanticscholar.org]

- 16. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Quinoxalin-5-ylmethanamine in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinoxaline Scaffold as a "Privileged" Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as templates for the development of potent and selective therapeutic agents. These are termed "privileged scaffolds" due to their ability to interact with a wide array of biological targets.[1][2] The quinoxaline core, a fused heterocycle of benzene and pyrazine rings, is a prominent member of this elite group.[1][2][3] Its rigid, planar structure provides an ideal foundation for the strategic placement of functional groups to modulate pharmacological activity. Quinoxaline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[1][2][4][5] This guide delves into the specific role and potential of a key building block, Quinoxalin-5-ylmethanamine , in the design and synthesis of next-generation therapeutics.

Quinoxalin-5-ylmethanamine: A Versatile Building Block

Quinoxalin-5-ylmethanamine (CAS: 933694-47-4) is a derivative of quinoxaline that features a methanamine (-CH₂NH₂) substituent at the 5-position of the benzene ring.[6][7][8][9] This seemingly simple modification introduces a crucial primary amine group, a versatile functional handle that significantly expands the synthetic possibilities and potential biological interactions of the quinoxaline scaffold.

Chemical Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃ | [6][8] |

| Molecular Weight | 159.19 g/mol | [6][8] |

| CAS Number | 933694-47-4 | [6][7][8][9] |

| Appearance | Likely a solid at room temperature | Inferred |

| Key Functional Groups | Quinoxaline core, Primary amine |

The primary amine of Quinoxalin-5-ylmethanamine serves as a key nucleophile and a basic center, allowing for a diverse range of chemical transformations. This makes it an invaluable starting material for the synthesis of more complex molecules in drug discovery programs.[10]

Synthesis of the Quinoxaline Core and its Derivatives: A Methodological Overview

The synthesis of the quinoxaline scaffold is well-established, with the most common method being the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[11] This robust reaction allows for the introduction of various substituents on both the benzene and pyrazine rings.

General Protocol for Quinoxaline Synthesis

This protocol outlines a representative method for the synthesis of a substituted quinoxaline, which can be adapted for the synthesis of precursors to Quinoxalin-5-ylmethanamine.

Step-by-Step Methodology:

-